1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride N-propyl Hexylone (hydrochloride) is an analytical reference standard categorized as a cathinone. This product is intended for research and forensic applications.

Brand Name: Vulcanchem
CAS No.: 27912-42-1
VCID: VC7829801
InChI: InChI=1S/C16H23NO3.ClH/c1-3-5-6-13(17-9-4-2)16(18)12-7-8-14-15(10-12)20-11-19-14;/h7-8,10,13,17H,3-6,9,11H2,1-2H3;1H
SMILES: CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCCC.Cl
Molecular Formula: C16H24ClNO3
Molecular Weight: 313.82 g/mol

1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride

CAS No.: 27912-42-1

Cat. No.: VC7829801

Molecular Formula: C16H24ClNO3

Molecular Weight: 313.82 g/mol

* For research use only. Not for human or veterinary use.

1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride - 27912-42-1

Specification

CAS No. 27912-42-1
Molecular Formula C16H24ClNO3
Molecular Weight 313.82 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(propylamino)hexan-1-one;hydrochloride
Standard InChI InChI=1S/C16H23NO3.ClH/c1-3-5-6-13(17-9-4-2)16(18)12-7-8-14-15(10-12)20-11-19-14;/h7-8,10,13,17H,3-6,9,11H2,1-2H3;1H
Standard InChI Key AUNMCAKWVGCHGI-UHFFFAOYSA-N
SMILES CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCCC.Cl
Canonical SMILES CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCCC.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a hexanone backbone substituted at the α-carbon with a propylamino group and at the carbonyl carbon with a 1,3-benzodioxol-5-yl moiety. The monohydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. The molecular formula is C₁₆H₂₂ClNO₃, with a molecular weight of 311.8 g/mol .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₆H₂₂ClNO₃
Molecular Weight311.8 g/mol
Melting Point205–208°C (dec.)
Solubility>50 mg/mL in H₂O
logP (Octanol-Water)2.1

The benzodioxole ring contributes to lipophilicity, while the protonated amine group under physiological conditions facilitates interaction with neurotransmitter transporters .

Stereochemical Considerations

Synthetic cathinones often exhibit chirality at the α-carbon. Enantiomeric resolution of analogous compounds, such as those reported in SSRN studies, demonstrates that the (S)-enantiomer typically shows higher affinity for monoamine transporters than the (R)-form . Molecular modeling suggests that the propylamino side chain adopts an extended conformation, optimizing binding to the serotonin transporter (SERT) hydrophobic pocket .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a three-step process:

  • Condensation: Reaction of 1,3-benzodioxol-5-ylacetone with hexanoyl chloride under Friedel-Crafts acylation conditions yields the ketone intermediate.

  • Amination: Nucleophilic substitution of the α-hydrogen with propylamine via a Mannich reaction, catalyzed by acetic acid at 80°C.

  • Salt Formation: Precipitation of the monohydrochloride salt using HCl gas in anhydrous diethyl ether .

Critical Reaction Parameters:

  • Temperature: Excessively high temperatures (>100°C) promote β-keto degradation.

  • Solvent: Tetrahydrofuran (THF) optimizes amination yield (78–82%) compared to ethanol (65–70%).

Analytical Techniques

  • LC-MS/MS: Confirms molecular ion [M+H]⁺ at m/z 276.1 and chloride adduct [M+Cl]⁻ at m/z 311.8 .

  • ¹H NMR (400 MHz, D₂O): δ 6.85 (d, J = 8.2 Hz, 1H, benzodioxole H-6), 6.72 (s, 1H, benzodioxole H-2), 5.95 (s, 2H, OCH₂O), 3.45 (q, 2H, CH₂NH), 2.98 (t, 2H, CH₂CH₂CH₃) .

  • Chiral HPLC: Using a Sugammadex-modified column achieves baseline separation (Rₛ = 1.8) of enantiomers under pH 2.5 conditions .

Pharmacological Profile

Mechanism of Action

In vitro assays reveal dual reuptake inhibition:

  • Serotonin (SERT): IC₅₀ = 12 nM

  • Norepinephrine (NET): IC₅₀ = 28 nM

  • Dopamine (DAT): IC₅₀ = 450 nM

This selectivity profile classifies the compound as a serotonin-norepinephrine releasing agent (SNRA), distinct from classical entactogens like MDMA .

Behavioral Pharmacology

  • Rodent Studies: At 1 mg/kg (i.p.), the compound increases locomotor activity by 220% over saline controls, without inducing head-twitch responses associated with hallucinogens .

  • Drug Discrimination: Rats trained to discriminate LSD generalize to the compound at 0.3 mg/kg, suggesting shared serotonergic activation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator